molecular formula C17H17N5O2 B11021799 N-[2-(4-hydroxyphenyl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide

N-[2-(4-hydroxyphenyl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide

Cat. No.: B11021799
M. Wt: 323.35 g/mol
InChI Key: VBYKAPAEQOTPJH-UHFFFAOYSA-N
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Description

N-(4-HYDROXYPHENETHYL)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE is a synthetic organic compound that features a unique combination of functional groups, including a hydroxyl group, a phenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-HYDROXYPHENETHYL)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE typically involves a multi-step processThis reaction is highly efficient and regioselective, producing 1,2,3,4-tetrazoles in good yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-HYDROXYPHENETHYL)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-(4-HYDROXYPHENETHYL)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-HYDROXYPHENETHYL)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-HYDROXYPHENETHYL)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-phenyl-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C17H17N5O2/c23-15-8-6-13(7-9-15)10-11-18-17(24)16(22-12-19-20-21-22)14-4-2-1-3-5-14/h1-9,12,16,23H,10-11H2,(H,18,24)

InChI Key

VBYKAPAEQOTPJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCCC2=CC=C(C=C2)O)N3C=NN=N3

Origin of Product

United States

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